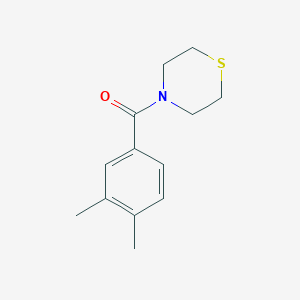
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used in drug design and development.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to inhibit the activity of other enzymes, including tyrosinase and β-glucuronidase. These enzymes are involved in various physiological processes, including melanin synthesis and drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical and pharmacological research. However, its use is limited by its potential toxicity and the need for careful handling and disposal. Additionally, its effects on enzyme activity may be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to determine its potential as an antimicrobial agent and to explore its effects on other enzymes and physiological processes. Finally, research on the toxicity and environmental impact of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is needed to ensure its safe use in laboratory settings.
Synthesemethoden
The synthesis of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to produce high yields of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug design and development. It has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. Additionally, (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPQSBCKIKASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

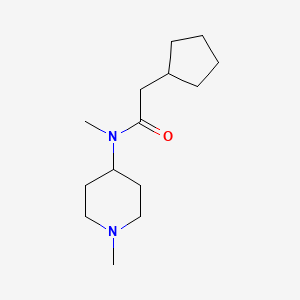
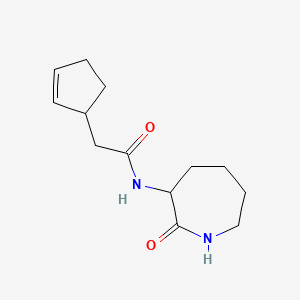
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
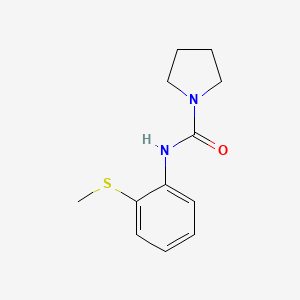
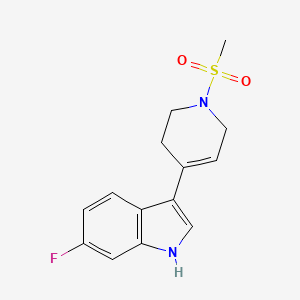

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
